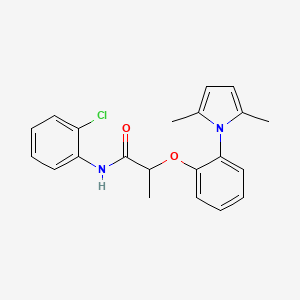
N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a pyrrole ring, and a phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of a carboxylic acid derivative (such as an acid chloride) with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(Chlorophenyl)-2-(2-(1H-pyrrol-1-yl)phenoxy)propanamide: Lacks the dimethyl groups on the pyrrole ring.
N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetamide: Has an acetamide group instead of a propanamide group.
Uniqueness
The presence of the dimethyl groups on the pyrrole ring and the specific arrangement of functional groups in “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” may confer unique chemical and biological properties compared to similar compounds
Properties
CAS No. |
92182-88-2 |
|---|---|
Molecular Formula |
C21H21ClN2O2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[2-(2,5-dimethylpyrrol-1-yl)phenoxy]propanamide |
InChI |
InChI=1S/C21H21ClN2O2/c1-14-12-13-15(2)24(14)19-10-6-7-11-20(19)26-16(3)21(25)23-18-9-5-4-8-17(18)22/h4-13,16H,1-3H3,(H,23,25) |
InChI Key |
SXEQYQATHAMPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2OC(C)C(=O)NC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


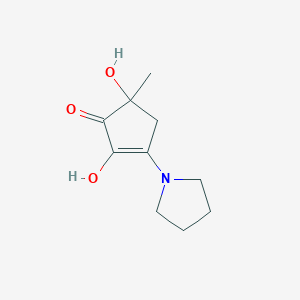
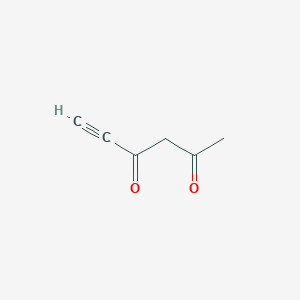
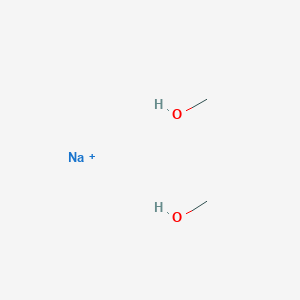
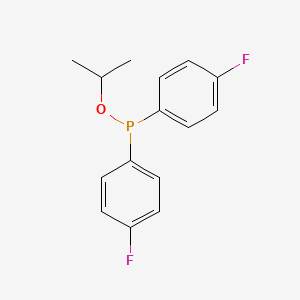
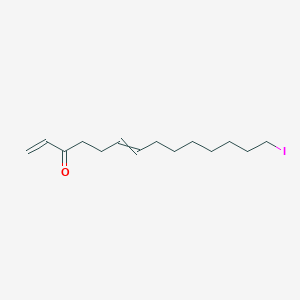
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)

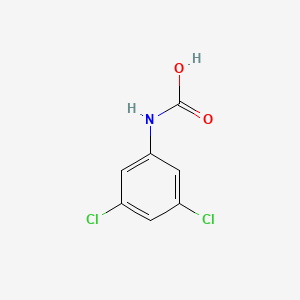
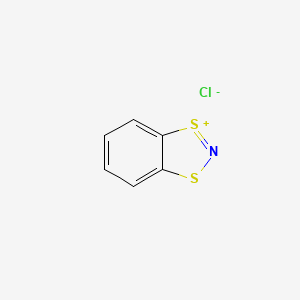
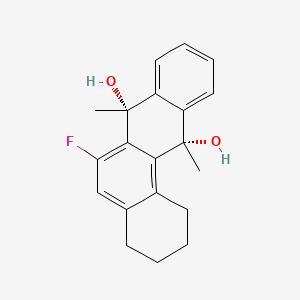
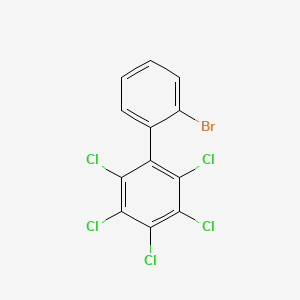
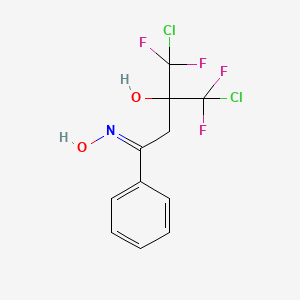
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
